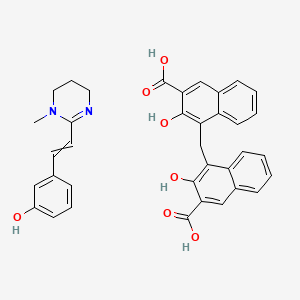
Oxantel embonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxantel embonate, also known as this compound, is a useful research compound. Its molecular formula is C36H32N2O7 and its molecular weight is 604.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anthelmintic Efficacy
1.1 Activity Against Soil-Transmitted Helminths
Oxantel embonate is particularly effective against Trichuris trichiura, a significant parasitic infection in humans. Studies have shown that it offers superior efficacy compared to conventional treatments like albendazole and mebendazole, which are often ineffective against T. trichiura when used alone. In a study involving school-aged children, oxantel pamoate demonstrated high cure rates and significant egg-reduction rates against this parasite, with doses ranging from 5 to 30 mg/kg showing promising results .
1.2 Combination Therapy
Research indicates that this compound can be effectively combined with other anthelmintics to enhance treatment outcomes. For instance, combinations with mebendazole have shown synergistic effects, leading to improved efficacy against T. muris in murine models . Conversely, some combinations, such as with pyrantel pamoate, exhibited antagonistic effects, underscoring the importance of selecting appropriate partners for combination therapy .
Clinical Studies and Case Reports
2.1 Pediatric Applications
Clinical trials have been conducted to assess the safety and efficacy of oxantel pamoate in pediatric populations. A randomized controlled trial on Pemba Island involving children aged 6-14 years revealed that oxantel pamoate significantly reduced infection rates of T. trichiura, suggesting its viability as a treatment option for young patients .
2.2 Veterinary Applications
This compound has also been utilized in veterinary medicine, particularly for treating gastrointestinal nematodes in domestic animals. Its effectiveness against various parasites has been documented, making it a valuable tool in managing parasitic infections in livestock and pets .
Comparative Efficacy Data
The following table summarizes the comparative efficacy of this compound against various helminths based on recent studies:
| Parasite | Efficacy (%) | Study Reference |
|---|---|---|
| Trichuris trichiura | 84-96% | |
| Ascaris lumbricoides | 100% | |
| Necator americanus | 0% | |
| Ancylostoma ceylanicum | 0% | |
| Dipylidium caninum | 100% (in vitro) |
Future Directions and Research Needs
Despite the promising applications of this compound, further research is needed to explore its full potential in combination therapies and its long-term safety profile in both human and veterinary medicine. Investigations into the mechanisms underlying its interactions with other anthelmintics could provide valuable insights for developing more effective treatment regimens.
Eigenschaften
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAINFUFGBHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













